molecular formula C16H13N3O2S B2736528 2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 954024-84-1

2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2736528
CAS No.: 954024-84-1
M. Wt: 311.36
InChI Key: AYIROYPNUAHWPU-UHFFFAOYSA-N
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Description

2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, thiols, amines, alcohols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole is unique due to the presence of both the 3-nitrobenzylthio group and the phenyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for scientific research.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-19(21)14-8-4-5-12(9-14)11-22-16-17-10-15(18-16)13-6-2-1-3-7-13/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIROYPNUAHWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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